Josiphos SL-J003-1

Description

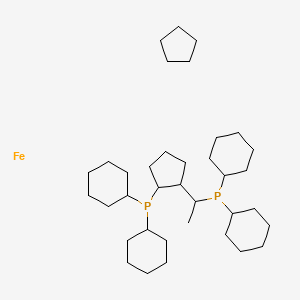

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h25-31H,2-24H2,1H3;1-5H2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNFNURBBQBAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66FeP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Ligand Engineering of Josiphos Sl J003 1

Established Synthetic Routes for Josiphos Ligands

The synthesis of Josiphos ligands is a well-established process that hinges on the creation of a key chiral intermediate derived from ferrocene (B1249389). This modular approach allows for the systematic introduction of different phosphine (B1218219) groups to generate a diverse library of ligands.

Preparation of Optically Active Ferrocene Precursors

The cornerstone of Josiphos ligand synthesis is the optically active precursor, (R)-[1-(dimethylamino)ethyl]ferrocene, commonly referred to as Ugi's amine. chemrxiv.orgnih.gov The preparation of this crucial building block begins with the abundant organometallic sandwich compound, ferrocene.

The synthetic sequence typically involves the following key steps:

Acylation: Ferrocene undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid like aluminum trichloride (B1173362) to produce acetylferrocene (B1663952). nih.gov

Reduction: The resulting acetylferrocene is then reduced to the corresponding alcohol, 1-ferrocenylethanol. chemrxiv.orgnih.gov

Amination: The racemic 1-ferrocenylethanol is converted to racemic Ugi's amine. nih.gov

Resolution: The crucial step for obtaining optical purity is the resolution of the racemic Ugi's amine. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid. Selective crystallization of one of the diastereomers allows for their separation. Subsequent treatment with a base liberates the enantiomerically pure (R)-Ugi's amine. chemrxiv.orgnih.gov An enantiomeric ratio of greater than 99:1 can be achieved through this method. nih.gov

This multi-step process, starting from ferrocene, provides the essential enantiopure precursor required for the stereoselective synthesis of the Josiphos ligand family. chemrxiv.orgnih.gov

Strategies for Introducing Phosphine Moieties

With the enantiopure Ugi's amine in hand, the two distinct phosphine groups are introduced in a stepwise and highly stereocontrolled manner. This two-step strategy is fundamental to the modularity of the Josiphos family. chemrxiv.org

The process for synthesizing Josiphos SL-J003-1 involves:

Diastereoselective Ortho-Lithiation: The first step is a highly diastereoselective lithiation of the ferrocene cyclopentadienyl (B1206354) (Cp) ring at the position ortho to the ethylamino side chain. The dimethylamino group directs the lithiation, and the existing stereocenter on the side chain controls the planar chirality of the resulting lithiated intermediate. This reaction is typically carried out using n-butyllithium (n-BuLi). wikipedia.org

Introduction of the First Phosphine Group: The lithiated ferrocene is then treated with a chlorophosphine, in this case, chlorodicyclohexylphosphine (B95532) (ClPCy₂), to introduce the first phosphine moiety onto the Cp ring. chemrxiv.org

Nucleophilic Substitution for the Second Phosphine Group: The final key step is the nucleophilic substitution of the dimethylamino group on the stereogenic side chain with a second phosphine nucleophile. wikipedia.org For this compound, this involves reacting the intermediate with dicyclohexylphosphine (B1630591) (HPCy₂). This reaction proceeds through a carbocationic intermediate in an Sₙ1-type mechanism with retention of configuration at the stereocenter. chemrxiv.org The stability of the carbocation is attributed to the participation of the iron atom's d-orbitals. chemrxiv.org

This sequential introduction of phosphine groups allows for the synthesis of not only symmetrical ligands like SL-J003-1 (where both phosphine groups are dicyclohexylphosphine) but also a vast array of unsymmetrical Josiphos ligands by using different phosphine reagents in each step.

Chemical Derivatization and Structural Diversity within Josiphos Family

The synthetic route's modularity is the key to the extensive structural diversity within the Josiphos family. By systematically altering the substituents on the phosphorus atoms and the stereogenic side chain, a wide range of ligands can be synthesized, each with unique properties tailored for specific catalytic applications. chemrxiv.orgresearchgate.net

Modification of Phosphine Substituents

The most common and impactful modification within the Josiphos family is the variation of the R groups on the two phosphine moieties (PR₂ and PR'₂). This allows for the fine-tuning of both the steric and electronic characteristics of the ligand, which in turn directly influences the performance of the resulting metal catalyst. scbt.comrsc.org

Table 1: Examples of Phosphine Substituent Modifications in the Josiphos Family

| Ligand Type | R Group on Cp Ring (PR₂) | R' Group on Side Chain (PR'₂) | Key Properties |

|---|---|---|---|

| Josiphos SL-J001-1 | Phenyl (Ph) | Dicyclohexyl (Cy) | Standard, widely used |

| Josiphos SL-J002-1 | Phenyl (Ph) | tert-Butyl (tBu) | Increased steric bulk on side chain |

| This compound | Dicyclohexyl (Cy) | Dicyclohexyl (Cy) | Symmetrical, highly bulky |

| Josiphos SL-J005-1 | Phenyl (Ph) | 3,5-Xylyl | Modified aryl electronics/sterics |

| SL-J216-2 | Di(2-furyl) | Di(tert-butyl) | Heteroaromatic and bulky alkyl groups |

This table presents a selection of commercially available Josiphos ligands to illustrate the diversity of phosphine substituents.

By changing the alkyl and aryl substituents on the phosphorus atoms, researchers can manipulate:

Steric Hindrance: The introduction of bulky groups like tert-butyl or dicyclohexyl creates a more crowded chiral environment around the metal center, which can enhance enantioselectivity. scbt.commanchester.ac.uk

Electronic Effects: The electron-donating or withdrawing nature of the substituents influences the electron density at the metal center. For instance, alkylphosphines are generally more electron-donating than arylphosphines, which can affect the catalytic activity and stability of the complex. manchester.ac.uknih.gov

Variations in the Stereogenic Side Chain

While modifications of the phosphine groups are most common, alterations to the stereogenic side chain attached to the ferrocene ring also provide a route to structural diversity. The standard Josiphos synthesis starts from Ugi's amine, which features a methyl group on the stereogenic carbon (CH(CH₃)NMe₂).

While less explored than phosphine modification, variations can include:

Altering the Alkyl Group: Replacing the methyl group with larger alkyl groups can increase the steric bulk directly adjacent to one of the phosphine donors.

Introducing Functional Groups: The incorporation of other functional groups on the side chain could lead to ligands with novel properties, although this is a more complex synthetic challenge. Research has shown that numerous chiral ferrocenyl ligands possess multiple centers of chirality, often within their side chains, creating more complex chiral environments. researchgate.net

Impact of Structural Modifications on Ligand Characteristics

The chemical derivatization of the Josiphos scaffold has a profound impact on the resulting ligand's characteristics and, consequently, its catalytic performance. The relationship between the ligand's structure and its activity is a key area of research for optimizing catalytic processes. acs.orgnih.gov

Table 2: Influence of Structural Modifications on Catalytic Performance

| Modification Type | Structural Change | Impact on Ligand Characteristics | Effect on Catalysis |

|---|---|---|---|

| Steric Bulk | Replacing PPh₂ with PCy₂ or P(tBu)₂ | Increases steric hindrance around the metal center. | Often leads to higher enantioselectivity by creating a more defined chiral pocket. rsc.org Can also influence regioselectivity. rsc.org |

| Electronic Properties | Replacing aryl phosphines with alkyl phosphines | Increases electron-donating ability of the ligand. | Modulates the reactivity of the metal center, affecting turnover frequency and catalyst stability. manchester.ac.uknih.gov |

For example, in the copper-catalyzed 1,2-addition of Grignard reagents to enones, modifying a Josiphos-type ligand by introducing bulky tert-butyl substituents on the diarylphosphine moiety resulted in a positive effect on both the regio- and enantioselectivity of the reaction. rsc.org This demonstrates the direct link between rational ligand design and improved catalytic outcomes. The ability to fine-tune these steric and electronic parameters allows for the development of highly specialized catalysts that are optimized for specific substrates and reactions. scbt.comrsc.org

Coordination Chemistry of Josiphos Sl J003 1 with Transition Metals

Ligand-Metal Binding Modes and Geometries

Josiphos SL-J003-1, formally known as (R)-(-)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine, functions as a classic bidentate P,P-chelating ligand. caltech.eduscbt.com It coordinates to a transition metal center through the lone pairs of electrons on its two phosphorus atoms. This chelation forms a stable five-membered ring that includes the metal atom, the two phosphorus atoms, the ethyl-bridge carbon, and the carbon of the ferrocene (B1249389) cyclopentadienyl (B1206354) ring to which the phosphino (B1201336) group is attached. This robust chelation is a defining feature of its binding mode. scbt.com

The ligand has been successfully used to form complexes with a variety of transition metals, including nickel (Ni), palladium (Pd), and copper (Cu). rsc.orgchimia.chresearchgate.net A well-characterized example is the air- and moisture-stable Nickel(II) precatalyst, synthesized by treating 4-chlorobenzonitrile (B146240) with Ni(COD)₂ and this compound. chimia.chresearchgate.net The resulting complex has been identified as a stable Ni(II) species, playing a key role in the stabilization and subsequent catalytic reactivity of the metal center. chimia.ch

While detailed single-crystal X-ray diffraction data for this compound complexes are not widely available in public literature, the geometries can be inferred from related structures and the known coordination preferences of the metals involved. For d⁸ metals like Ni(II) and Pd(II), Josiphos ligands typically form distorted square planar complexes. chimia.ch The significant steric bulk of the four cyclohexyl groups on the phosphorus atoms of SL-J003-1 imposes a twisted conformation on the chelate ring, which is a key source of chirality transfer in catalysis.

Table 1: Characterized Transition Metal Complex with this compound

| Complex Name | Metal Center | Formula | Description |

|---|

Electronic and Steric Effects of this compound on Metal Centers

The catalytic performance of a metal-ligand complex is profoundly influenced by the electronic and steric properties of the ligand. This compound possesses distinct characteristics in both regards.

Electronic Effects: this compound is characterized as an electron-rich ligand. The dicyclohexylphosphino groups are strong σ-donors, increasing the electron density at the metal center to which they are coordinated. This enhanced electron density can facilitate key steps in catalytic cycles, such as oxidative addition, and stabilize the metal center in various oxidation states. scbt.comchimia.ch

A quantitative measure of a ligand's electronic character can be provided by computational metrics such as the Global Electrophilicity Index (ω), where a lower value indicates a more electron-rich, or less electrophilic, species. This data helps in comparing the electronic nature of different ligands under a unified framework.

Table 2: Electronic Properties of Selected Phosphine (B1218219) Ligands

| Ligand | Global Electrophilicity Index (ω) in eV |

|---|---|

| This compound | -8.81 |

| Josiphos SL-J006-1 | -8.85 |

| Josiphos SL-J009-1 | -8.81 |

| R-Monophos | -27.1 |

Data sourced from computational studies and represents a calculated index of electrophilicity. ualberta.ca

Steric Effects: The most prominent feature of this compound is its significant steric bulk. The ligand features two dicyclohexylphosphino moieties, one on the ferrocene ring and one on the ethyl side chain. caltech.edu These four cyclohexyl groups create a highly crowded and well-defined chiral pocket around the metal center. scbt.com This steric hindrance plays a critical role in controlling the approach of substrates to the catalytic site, thereby influencing enantioselectivity in asymmetric reactions. caltech.edu For instance, in certain palladium-catalyzed reactions, the use of SL-J003-1, with its bulky cyclohexyl groups on both phosphine donors, led to different selectivity compared to other Josiphos variants with less bulky or aromatic substituents. caltech.edu The steric profile can be quantified using parameters like molar volume, which allows for a more precise correlation between ligand structure and reaction outcome. rsc.org

Applications of Josiphos Sl J003 1 in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

Complexes of Josiphos ligands with transition metals, particularly rhodium and iridium, are powerful catalysts for the enantioselective hydrogenation of various unsaturated functional groups. thieme-connect.de The steric bulk and electronic tunability of the dicyclohexylphosphino groups on SL-J003-1 play a crucial role in achieving high levels of stereocontrol.

The asymmetric hydrogenation of carbon-carbon (C=C) and carbon-nitrogen (C=N) double bonds is a fundamental method for the synthesis of chiral molecules. Iridium complexes featuring Josiphos-type ligands have proven to be exceptionally efficient for the hydrogenation of unfunctionalized, sterically hindered olefins, a challenging class of substrates for other catalytic systems. nih.gov These catalysts often exhibit high turnover numbers and frequencies, making them suitable for industrial applications. nih.govresearchgate.net

For the hydrogenation of imines, iridium-Josiphos systems are particularly noteworthy. thieme-connect.de They have been successfully applied in the large-scale production of (S)-metolachlor, an important herbicide. researchgate.net This industrial process highlights the robustness and high efficiency of the Ir-Josiphos catalyst, which achieves an exceptionally high turnover number. researchgate.net The reaction conditions, including solvent, pressure, and additives, can significantly influence both the activity and the enantioselectivity of the catalytic system. thieme-connect.de

Table 1: Selected Examples of Iridium-Catalyzed Asymmetric Imine Hydrogenation

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Turnover Number (TON) |

| MEA Imine | [Ir(COD)Cl]₂ / Josiphos Ligand | >79% | >1,000,000 |

| N-Aryl Imines | Ir / Ar₂PF-PAr'₂ | up to 96% | 50 - 5,000 |

| N-Phosphinylimines | Rh / R₂PF-PR'₂ | up to 99% | Not Specified |

Data compiled from research on Josiphos family ligands. thieme-connect.deresearchgate.net

The enantioselective reduction of carbonyl compounds (C=O), such as ketones, provides direct access to chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. d-nb.infonih.gov While ruthenium catalysts are often employed for this transformation, rhodium complexes with Josiphos ligands have also demonstrated high efficiency, particularly for specific substrates like α-ketoesters and other functionalized ketones. thieme-connect.denih.gov

The mechanism of these hydrogenations often involves a metal-ligand bifunctional pathway, where the metal center and the ligand cooperate in activating the hydrogen molecule and the carbonyl substrate. The Josiphos SL-J003-1 ligand, with its bulky dicyclohexyl substituents, creates a well-defined chiral pocket around the metal center, dictating the facial selectivity of the hydride attack on the prochiral carbonyl group.

Asymmetric Cross-Coupling Reactions

This compound is also a prominent ligand in palladium- and nickel-catalyzed asymmetric cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures with precise stereochemical control.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is one of the most versatile methods for forming C-C bonds. nih.gov The asymmetric variant of this reaction is crucial for the synthesis of axially chiral biaryl compounds, which are prevalent in many chiral ligands and biologically active molecules. nih.govbeilstein-journals.orgresearchgate.net

While a broad range of phosphine (B1218219) ligands have been developed for this purpose, Josiphos-type ligands have shown utility in specific applications. The efficiency of the Pd/Josiphos catalyst system depends on several factors, including the nature of the substrates, the base, and the solvent. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The Josiphos ligand influences the enantioselectivity primarily at the reductive elimination step, which determines the final configuration of the biaryl product.

Table 2: General Conditions for Pd-Catalyzed Asymmetric Suzuki-Miyaura Coupling

| Component | Typical Reagents/Conditions |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Chiral Monophosphine or Diphosphine (e.g., Josiphos family) |

| Substrates | Aryl Halides/Triflates and Arylboronic Acids |

| Base | K₃PO₄, CsF, K₂CO₃ |

| Solvent | THF, Toluene, Dioxane |

| Temperature | 50 - 100 °C |

Data represents typical conditions for this reaction type. beilstein-journals.orgnih.gov

Nickel catalysis offers a valuable alternative to palladium, often providing complementary reactivity and enabling the use of more challenging substrates. researchgate.net In the realm of asymmetric C(sp³)–C(sp²) cross-coupling, which connects an alkyl carbon to an aryl or vinyl carbon, nickel catalysts have made significant strides.

Mechanistic studies have identified (Josiphos)Ni complexes as key intermediates in certain nickel-catalyzed cross-coupling reactions. These reactions are particularly valuable for synthesizing chiral molecules containing stereocenters adjacent to an aromatic ring. The use of this compound can lead to high enantioselectivity by controlling the stereochemistry of the resulting C-C bond. The reaction is believed to proceed through a stereoconvergent mechanism where a racemic alkyl halide is coupled with an organometallic nucleophile to yield a single enantiomer of the product. nih.gov

The formation of C-N bonds via cross-coupling, often referred to as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis. The development of asymmetric variants allows for the direct synthesis of chiral amines and N-heterocycles. Palladium precatalysts incorporating Josiphos ligands have been successfully employed in various C-N bond-forming reactions. sigmaaldrich.com

These catalytic systems are effective for coupling aryl halides or triflates with a range of nitrogen nucleophiles. The Josiphos ligand creates a chiral environment that differentiates between the two enantiofaces of the intermediate palladium-amide complex, leading to the preferential formation of one enantiomer of the product. The choice of base and solvent is critical for achieving high yields and enantioselectivities in these transformations.

Other Palladium-Mediated Asymmetric Cross-Couplings

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Josiphos ligand family has been successfully employed in various such transformations, including Negishi and Grignard couplings. wikipedia.org These reactions are crucial for the synthesis of complex molecules in the pharmaceutical and materials science industries.

While the broader Josiphos family has demonstrated utility in this area, specific, detailed research findings on the application of this compound in distinct palladium-mediated asymmetric cross-coupling reactions are not extensively documented in publicly available literature. Different variants of the Josiphos ligand are often tailored for specific coupling partners and reaction types, such as the use of Josiphos SL-J009-1 in Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions. sigmaaldrich.com The general reactivity of the ligand class suggests potential applicability for SL-J003-1, but specific substrate scopes, yields, and enantioselectivities remain areas for further investigation.

Asymmetric Hydrofunctionalization Reactions

Asymmetric hydrofunctionalization, the addition of an H-X moiety across an unsaturated C-C bond, is a highly atom-economical method for creating chiral centers. These reactions, catalyzed by transition metals complexed with chiral ligands, are of significant interest for the efficient synthesis of valuable chiral building blocks.

The palladium-catalyzed asymmetric hydrophosphination of internal alkynes represents a powerful strategy for the synthesis of chiral organophosphorus compounds. This reaction allows for the highly regio- and stereoselective addition of a P-H bond across a carbon-carbon triple bond.

A significant application of the palladium-catalyzed hydrophosphination of internal alkynes is the construction of axially chiral phosphines. chemrxiv.org This transformation, particularly when applied to sterically hindered internal alkynes, can lead to the formation of valuable P-chiral and axially chiral vinylphosphines. While this is an active area of research in asymmetric catalysis, specific studies detailing the use of this compound as the chiral ligand to control the regio- and stereoselectivity of this process are not prominently featured in the scientific literature. The development of catalyst systems for this transformation is ongoing, with a focus on achieving high enantioselectivity and control over the resulting geometry. nih.govsemanticscholar.org

Similarly, the palladium-catalyzed hydrophosphination of internal alkynes can be employed to create C-N axially chiral trisubstituted olefins. chemrxiv.orgresearchgate.net This method provides access to a unique class of chiral molecules where the chirality arises from hindered rotation around a carbon-nitrogen single bond. The reaction involves the atroposelective addition of a secondary phosphine to a sterically demanding internal alkyne. researchgate.net Although this represents a cutting-edge area of asymmetric synthesis, the specific role and efficacy of this compound in this particular transformation have not been explicitly detailed in available research.

Copper-catalyzed asymmetric 1,3-halogen migration is an intriguing transformation that allows for the repositioning of a halogen atom within a molecule. The development of enantioselective variants of this reaction is of interest for creating chiral organohalides. However, there is no information available in the searched scientific literature to suggest the use of this compound as a ligand in this specific type of reaction.

Palladium-Catalyzed Asymmetric Hydrophosphination of Internal Alkynes

Asymmetric Allylation Reactions

Asymmetric allylation reactions are a cornerstone of organic synthesis, enabling the enantioselective formation of carbon-carbon bonds and the creation of chiral homoallylic alcohols and amines. This compound has been identified as a potential chiral modifier for use in asymmetric allylation reactions.

The Tsuji-Trost reaction, a palladium-catalyzed asymmetric allylic alkylation (AAA), is one of the most prominent examples of this class of transformations. organic-chemistry.orgwikipedia.org In this reaction, a palladium catalyst, bearing a chiral ligand like a member of the Josiphos family, activates an allylic substrate towards nucleophilic attack. The choice of ligand is critical for inducing high enantioselectivity. While the general applicability of Josiphos ligands in allylic substitution is known, specific performance data and detailed research findings for this compound in this context are limited. wikipedia.org

Table 1: Overview of Potential Applications for this compound This table is based on the general reactivity of the Josiphos ligand class and specific mentions of SL-J003-1. Detailed performance data for SL-J003-1 in all listed applications is not broadly available.

| Reaction Class | Specific Transformation | Role of this compound |

| Palladium-Mediated Cross-Coupling | e.g., Negishi, Grignard | Potential chiral ligand (by family association) |

| Asymmetric Hydrofunctionalization | Pd-Catalyzed Hydrophosphination | Potential chiral ligand (application not specifically documented) |

| Asymmetric Allylation | e.g., Tsuji-Trost Reaction | Chiral modifier/ligand |

Asymmetric Isomerization Reactions

Asymmetric Addition and Alkylation of Secondary Phosphine Oxides

The synthesis of P-stereogenic compounds, such as chiral phosphines and their derivatives, is of significant interest due to their application as ligands in catalysis and their presence in biologically active molecules. The asymmetric addition and alkylation of secondary phosphine oxides (SPOs) offer a direct route to these valuable compounds.

Recent research has highlighted the utility of Josiphos ligands in related copper-catalyzed asymmetric alkylations of secondary phosphines, a transformation that provides insight into the potential of these ligands for SPO functionalization. Studies have shown that copper complexes of Josiphos ligands can effectively catalyze the reaction between secondary phosphines and various electrophiles, leading to the formation of P-stereogenic phosphines with high enantioselectivity.

In a representative study, a copper(I) catalyst system supported by a Josiphos-type ligand was employed for the enantioselective alkylation of a secondary phosphine with an alkyl halide. The reaction proceeded smoothly to afford the corresponding P-chiral phosphine in good yield and with high enantiomeric excess.

Table 1: Copper-Josiphos Catalyzed Asymmetric Alkylation of a Secondary Phosphine

| Entry | Secondary Phosphine | Alkyl Halide | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Phenyl(methyl)phosphine | Benzyl bromide | 5 | Toluene | 25 | 85 | 92 |

While this data pertains to secondary phosphines, the underlying principles of chiral induction by the Josiphos ligand are expected to be applicable to the asymmetric functionalization of secondary phosphine oxides. The dicyclohexylphosphino groups on both the ferrocene (B1249389) backbone and the ethyl bridge of this compound create a well-defined chiral pocket around the metal center. This steric environment is crucial for differentiating between the prochiral faces of the nucleophilic phosphorus species and controlling the trajectory of the incoming electrophile, thereby dictating the stereochemical outcome of the reaction. Further research is warranted to specifically delineate the performance of this compound in the direct asymmetric addition and alkylation of secondary phosphine oxides.

Mechanistic Studies and Computational Investigations of Josiphos Sl J003 1 Catalysis

Elucidation of Catalytic Cycles

Proposed Reaction Pathways for Enantioselective Transformations

The Josiphos SL-J003-1 ligand has been successfully employed in a range of enantioselective reactions, each with its own proposed catalytic cycle.

In nickel-catalyzed cross-coupling reactions, such as the mono α-arylation of acetone (B3395972) with aryl chlorides, a Ni(0)/Ni(II) catalytic cycle is generally proposed. chimia.chresearchgate.net The cycle is thought to commence with the oxidative addition of the aryl chloride to a Ni(0)-Josiphos complex, forming a Ni(II) intermediate. Subsequent steps involve deprotonation of the acetone, coordination to the nickel center, and finally, reductive elimination to furnish the α-arylated product and regenerate the active Ni(0) catalyst. chimia.chresearchgate.net The use of an air-stable Ni(II)/Josiphos precatalyst, SK-J003-1n, which is activated in situ to the reactive Ni(0) species, has been developed to simplify the handling of these sensitive catalysts. chimia.ch

For rhodium-catalyzed intramolecular hydroarylation of allenes, a proposed mechanism involves the generation of a rhodium(III) hydride complex. rsc.orgnih.govrsc.org This is followed by hydrometallation of the allene (B1206475) to form an allylrhodium(III) intermediate. Subsequent C-C bond formation through migratory insertion and reductive elimination yields the cyclized product and regenerates the active rhodium catalyst. rsc.orgnih.govrsc.org

In the palladium-catalyzed atroposelective hydrophosphination of internal alkynes, the reaction is believed to proceed through a Pd(0)/Pd(II) cycle. snnu.edu.cn The cycle likely begins with the oxidative addition of a P-H bond to the Pd(0) complex, followed by insertion of the alkyne. The final reductive elimination step is crucial for both product formation and turnover of the catalyst. snnu.edu.cn

Identification of Key Intermediates

The isolation and characterization of key catalytic intermediates provide direct evidence for proposed reaction mechanisms. In the context of nickel-catalyzed arylations, mechanistic studies have led to the isolation and characterization of crucial Ni(0) and Ni(II) catalytic intermediates. researchgate.net The Josiphos ligand has been shown to play a vital role in stabilizing these Ni(II) intermediates, thereby facilitating the Ni(0)/Ni(II) catalytic pathway. researchgate.net For instance, in the amination of aryl carbamates, preliminary 31P NMR studies have indicated the formation of a Ni(η2-NC-Ph-4NH2) complex, which is consistent with a Ni(0)/Ni(II) cycle. chimia.ch

Computational Chemistry Approaches to Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the origins of enantioselectivity in asymmetric catalysis. acs.org These methods allow for the detailed examination of transition state structures and the subtle energetic differences that dictate the stereochemical outcome of a reaction. acs.org

Density Functional Theory (DFT) Studies on Enantioselectivity

DFT studies have been employed to rationalize the enantioselectivity observed in various reactions catalyzed by this compound and related ligands. For example, in a palladium-catalyzed atroposelective hydrophosphination, DFT calculations were used to understand the observed enantioselectivity. snnu.edu.cn Similarly, in the context of C-N reductive eliminations from arylnickel(II) amido complexes, DFT methods were used to model the process and assess the effect of ligand structure on the reaction barrier. researchgate.net These studies often suggest that the reaction proceeds through a concerted, though asynchronous, mechanism where the enantiodetermining step is the formation of the new stereocenter. acs.org

Analysis of Transition State Structures and Energetics

The key to understanding enantioselectivity lies in the analysis of the transition state structures leading to the different stereoisomers. DFT calculations can provide detailed geometries and energies of these transition states. chimia.chresearchgate.net The lower energy transition state corresponds to the major enantiomer formed in the reaction. These calculations often reveal crucial non-covalent interactions, such as hydrogen bonds or steric repulsions, between the substrate and the chiral ligand in the transition state, which are responsible for the observed stereochemical preference. researchgate.net For instance, in the asymmetric Suzuki coupling to form axially chiral biaryl monophosphine oxides, DFT studies indicated that a significant transition metal-hydrogen bond and a weak interaction between the palladium center and a phosphoryl oxygen atom are crucial for high enantioselectivity. researchgate.net

Modeling of Steric and Electronic Effects on Reaction Outcomes

The stereochemical outcome of a reaction catalyzed by a Josiphos ligand is a result of a complex interplay of both steric and electronic effects. nih.govnih.govrsc.orgchemrxiv.orgresearchgate.net The bulky cyclohexyl groups on the phosphine (B1218219) atoms of this compound create a defined chiral pocket around the metal center, sterically directing the incoming substrate. nih.gov Computational models can quantify these steric effects, for example, through the calculation of percent buried volume (%Vbur). nih.gov

Electronically, the ferrocenyl backbone of the Josiphos ligand is known to be highly electron-donating. nih.gov This electronic property influences the reactivity of the metal center and can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.govnih.gov DFT calculations can model these electronic effects by analyzing the charge distribution and orbital interactions in the catalyst-substrate complex. The combination of these steric and electronic factors, as modeled by computational methods, provides a comprehensive picture of how this compound achieves high levels of enantioselectivity. researchgate.net

Correlation of Experimental Results with Theoretical Models

The synergy between experimental investigation and computational modeling is crucial for a deep understanding of catalytic processes. For catalysts incorporating the this compound ligand, theoretical models, particularly Density Functional Theory (DFT) calculations, have been instrumental in rationalizing experimental outcomes such as reactivity, regioselectivity, and enantioselectivity. These studies bridge empirical observations with the underlying electronic and steric properties of the catalyst-substrate complexes and transition states.

Mechanistic studies on nickel-catalyzed cross-coupling reactions have identified key Ni(0) and Ni(II) catalytic intermediates. researchgate.net The unique effectiveness of the Ni/Josiphos system compared to other nickel/diphosphine catalysts is attributed to the enhanced stabilization of Ni(II)-aryl intermediates by the Josiphos ligand. researchgate.net This experimental finding, the isolation and characterization of key catalytic intermediates, provides a direct point of comparison and validation for theoretical models which can calculate the relative stabilities of such species. researchgate.netresearchgate.net Computational investigations can quantify the stabilizing interactions between the Josiphos ligand and the metal center, offering a theoretical basis for the observed reactivity and stability of the catalytic system. researchgate.net

In the realm of copper-catalyzed reactions, the interplay between experimental screening and theoretical modeling is evident. During the development of a formal asymmetric hydrobromination of styrenes via a copper-catalyzed 1,3-halogen migration, a variety of chiral ligands were screened experimentally. nih.gov In this screening, (S)-Josiphos SL-J003-1 was found to produce the desired product in a high yield of 82%, but with a low enantiomeric ratio (er) of 68:32. nih.govrsc.org While not the optimal ligand for enantioselectivity in this specific transformation, its performance provided a valuable data point. The collective experimental results were then used in conjunction with DFT calculations to build a predictive model for the behavior of a wide range of substrates in this challenging reaction. nih.gov This approach showcases how experimental data, including results from less successful ligands, can inform and validate broader theoretical models that guide future catalyst and substrate design.

Table 1: Experimental Ligand Screening for Copper-Catalyzed 1,3-Halogen Migration nih.govrsc.org

| Entry | Ligand | Yield (%) | Enantiomeric Ratio (er) |

| 1 | (R)-T-BINAP | 23 | 77:23 |

| 2 | (R)-DM-BINAP | 33 | 83:17 |

| 3 | SEGPHOS | 29 | n.d. |

| 4 | (S)-Josiphos SL-J003-1 | 82 | 68:32 |

| 5 | (S,S)-Me-BPE | 0 | n.d. |

| 6 | (R,R)-iPr-BPE | 17 | 45:55 |

| 7 | (S,S)-Ph-BPE | 14 | 86:14 |

n.d. = not determined. Data sourced from preliminary ligand screening experiments.

Conversely, in palladium-catalyzed asymmetric hydrophosphination of internal alkynes, the electron-rich (RP, R)-Josiphos SL-J003-1 (referred to as L12 in the study) was identified as a superior ligand, leading to high enantioselectivity. snnu.edu.cnresearchgate.net The reaction achieved up to 94% enantiomeric excess (ee) for the desired product. snnu.edu.cn To understand the origin of this high selectivity, DFT studies were conducted. snnu.edu.cn Such computational analyses are critical for mapping the potential energy surface of the reaction, identifying the enantio-determining step (EDS), and comparing the energies of the transition states leading to the different stereoisomers. snnu.edu.cn The theoretical models can elucidate the specific non-covalent interactions within the transition state assembly, such as steric hindrance or attractive forces, that favor the formation of one enantiomer over the other. The excellent agreement between the experimentally observed high enantioselectivity and the computationally predicted energy differences for the diastereomeric transition states validates the proposed mechanistic pathway and the theoretical model itself. snnu.edu.cn

Similarly, in rhodium-catalyzed intramolecular hydroarylation of allenes, Josiphos ligands (J003-1 and its enantiomer J003-2) were used to control the diastereoselectivity of the cyclization. nih.govrsc.org A proposed mechanism involves the generation of a rhodium(III) hydride complex, which then proceeds through hydrometallation to form an allylrhodium(III) intermediate. rsc.org Theoretical modeling of such a catalytic cycle can rationalize why specific enantiomers of the ligand lead to "matched" or "mismatched" pairings with chiral substrates, as observed experimentally. nih.govrsc.org By calculating the energies of the competing diastereomeric transition states, these models can predict and explain the high diastereoselectivities achieved in the matched cases and the lower, yet still good, selectivities in the mismatched cases. nih.gov

Structure Activity Relationships and Ligand Design Principles for Josiphos Sl J003 1

Influence of Phosphine (B1218219) Substituents on Catalytic Performance

The substituents on the two phosphorus atoms of the Josiphos ligand are primary points of modification and play a pivotal role in determining the catalyst's activity and selectivity. rsc.org The tunability of these phosphine moieties allows for the systematic optimization of the ligand for a particular substrate and reaction type. researchgate.net Josiphos SL-J003-1 features dicyclohexylphosphino groups on both the ferrocenyl ring (P1) and the ethyl side chain (P2). These bulky, electron-rich alkyl groups significantly influence the catalytic pocket.

Research has shown that varying the steric bulk and electronic nature of these substituents leads to dramatic differences in catalytic outcomes. For instance, in the copper-catalyzed 1,2-addition of Grignard reagents to enones, introducing bulky tert-butyl groups on the diarylphosphine moiety resulted in enhanced regio- and enantioselectivity. rsc.org Conversely, increasing the steric bulk can sometimes lead to a decrease in enantioselectivity, demonstrating the need for precise tuning. rsc.org In the hydrogenation of certain substrates, ligands with bulky substituents on the phosphine groups have been shown to increase the catalyst's performance, achieving high enantiomeric excess (ee). wikipedia.org The dicyclohexyl groups of SL-J003-1 provide significant steric hindrance, a feature often correlated with high enantioselectivity. acs.orgnih.gov

The following table illustrates the effect of varying phosphine substituents on the outcome of a representative catalytic reaction.

| Ligand Name | P1 Substituent (R) | P2 Substituent (R') | Reaction | Enantioselectivity (% ee) | Reference |

| This compound | Cyclohexyl (Cy) | Cyclohexyl (Cy) | Ru-cat. Hydrogenation | High (specific data varies) | researchgate.net |

| Josiphos SL-J001-1 | Phenyl (Ph) | Cyclohexyl (Cy) | Ir-cat. Hydrogenation | 99 | researchgate.net |

| Josiphos SL-J002-1 | Phenyl (Ph) | tert-Butyl (tBu) | Rh-cat. Hydrogenation | >99 | researchgate.net |

| Josiphos SL-J005-1 | Phenyl (Ph) | 3,5-Xylyl (Xyl) | Ir-cat. Hydrogenation | 79 | wikipedia.orgresearchgate.net |

This table presents illustrative data from the Josiphos family to show the impact of substituent changes. Performance is reaction-specific.

Role of Ferrocene (B1249389) Backbone Chirality

A defining feature of Josiphos ligands is the planar chirality of the ferrocene backbone, combined with a stereogenic center on the ethyl side chain. researchgate.netnih.gov This dual chirality is fundamental to the creation of a well-defined and effective chiral environment around the metal center. scbt.com this compound possesses the (R,S) configuration, denoting the (R) configuration at the stereogenic carbon and the (S) planar chirality of the ferrocene.

Studies consistently demonstrate that the relative orientation of these chiral elements is critical for achieving high enantioselectivity. researchgate.net The matched combination of planar and central chirality leads to a more rigid and discriminating catalytic pocket. For the Josiphos family, it has been observed that the (R,S) diastereomer and its (S,R) enantiomer generally afford higher yields and enantioselectivities compared to the mismatched (R,R) or (S,S) diastereomers. wikipedia.org This superiority highlights the synergistic interaction between the two chiral elements in creating an effective asymmetric environment. The ferrocene scaffold itself is valued for its rigidity, bulkiness, and the predictable spatial arrangement it enforces upon the phosphine donor groups. nih.gov

Optimization of Ligand Electronic Properties for Enhanced Enantioselectivity

The electronic properties of Josiphos ligands can be precisely modulated to enhance catalytic performance, particularly enantioselectivity. scbt.commanchester.ac.uk This tuning is primarily achieved by altering the substituents on the phosphorus atoms, which in turn influences the electron density at the coordinated metal center. rsc.org The substituents on this compound are cyclohexyl groups, which are electron-donating alkyl groups.

The electronic nature of the ferrocenyl group itself is a key contributor. The ferrocenyl moiety is a strongly electron-donating aryl group, with electronic properties comparable to primary alkyl groups. nih.govacs.org This inherent electron-richness can stabilize the metal center and influence the kinetics and mechanism of the catalytic cycle.

Fine-tuning is accomplished by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phosphine moieties.

Electron-Donating Groups (EDGs): Alkyl groups like cyclohexyl and tert-butyl, or electron-rich aryl groups (e.g., methoxy-substituted phenyls), increase the electron density on the metal. This can enhance the rate of oxidative addition, a key step in many catalytic cycles. rsc.orgacs.org

Electron-Withdrawing Groups (EWGs): Aryl groups with substituents like trifluoromethyl (CF3) decrease the electron density on the metal. rsc.org This can facilitate reductive elimination, the product-forming step in many cross-coupling reactions.

A study on copper-catalyzed 1,2-additions showed that ligands with electron-donating substituents gave good results, while a ligand with electron-withdrawing groups was ineffective. rsc.org The optimal electronic configuration is highly dependent on the specific reaction mechanism, and therefore, a library of ligands with varied electronic properties is essential for catalyst screening and optimization. scbt.comrsc.org

Steric Hindrance and its Impact on Stereocontrol

Steric hindrance is a cornerstone of the design principles for Josiphos ligands and is a critical factor in achieving high levels of stereocontrol. scbt.comucla.edu The bulky dicyclohexylphosphino groups of this compound create a sterically congested environment around the metal center. This steric bulk serves several purposes in asymmetric catalysis.

Firstly, it limits the possible coordination geometries of the substrate, forcing it to approach the metal center in a specific orientation that ultimately determines the stereochemistry of the product. acs.org The interaction between the bulky ligand and the substrate's substituents in the transition state is often the key enantioselectivity-determining factor. For example, in rhodium-catalyzed asymmetric conjugate alkynylation, sterically bulky substituents on the phosphine ligand were found to be crucial for suppressing undesired side reactions and achieving high yields and enantioselectivity. acs.org

Secondly, the steric profile of the ligand can influence the "bite angle" of the diphosphine, which is the P-M-P angle in the metal complex. While not solely a steric effect, the bite angle is heavily influenced by the bulk of the substituents and the rigidity of the ferrocene backbone. This angle plays a crucial role in determining selectivity in many catalytic reactions. escholarship.org The rigid ferrocene backbone of Josiphos ligands provides a well-defined and relatively large bite angle, contributing to their broad applicability and success. nih.gov

The following table summarizes the key structural features of this compound and their impact on catalysis.

| Structural Feature | Component in SL-J003-1 | Primary Influence | Effect on Catalysis |

| Phosphine Substituents | Dicyclohexyl (Cy) groups | Steric and Electronic | Creates a bulky, electron-rich environment, enhancing stereocontrol and activity. |

| Ferrocene Backbone | Planar chiral scaffold | Rigidity and Chirality | Enforces a specific spatial arrangement of phosphine groups and provides a chiral environment. |

| Chirality Configuration | (R)-central, (S)-planar | Stereochemistry | The matched (R,S) configuration leads to superior enantioselectivity compared to mismatched diastereomers. |

Comparative Catalytic Performance of Josiphos Sl J003 1

Comparison with Other Josiphos Ligand Variants

The catalytic activity and enantioselectivity of Josiphos ligands are highly dependent on the nature of the phosphine (B1218219) groups attached to the ferrocene (B1249389) backbone. semanticscholar.org Josiphos SL-J003-1 is distinguished by its dicyclohexylphosphino groups on both the ferrocene ring and the ethyl side chain. google.comsolvias.com This structure imparts specific steric bulk and electron-donating properties that influence its catalytic behavior.

In the nickel-catalyzed mono-α-arylation of acetone (B3395972), this compound, when used with an air-stable Ni(II) precatalyst, led to full conversion of the starting material and an excellent product yield of over 99%. chimia.ch This performance was comparable to that of Josiphos SL-J004-1, which also achieved full conversion and a high yield. In contrast, Josiphos SL-J002-1 resulted in a lower yield of 44% under the same conditions. chimia.ch

In the context of palladium-catalyzed asymmetric hydrophosphination of internal alkynes, the electron-rich nature of this compound contributed to higher enantioselectivity compared to other ligands in initial screenings. researchgate.netsnnu.edu.cn

A study on the enantioselective hydrogenation of a challenging enamide for the synthesis of an intermediate for Belzutifan provides further comparative data. The following table summarizes the performance of various Josiphos ligands in this specific Rh-catalyzed reaction.

Table 1: Performance of Josiphos Ligands in the Asymmetric Hydrogenation of an Enamide Intermediate

| Ligand | R¹ Group | R² Group | Yield (%) | Enantiomeric Excess (ee %) |

| SL-J001-1 | Ph | Cy | - | - |

| SL-J002-1 | Ph | t-Bu | 26 | 80 |

| SL-J005-2 | Ph | Xyl | - | - |

| SL-J006-1 | BTFM | Cy | 83 | 94 |

| SL-J009-1 | Cy | t-Bu | - | - |

| SL-J003-2 | Cy | Cy | - | - |

| SL-J004-1 | Cy | Ph | - | - |

| Data sourced from a study on the synthesis of a Jorumycin intermediate. caltech.edu |

As shown in the table, the variation in phosphine substituents leads to significant differences in both yield and enantioselectivity. While direct data for SL-J003-1 was not presented in this specific study, the performance of its diastereomer, SL-J003-2 (with two cyclohexyl groups), can be noted. caltech.edu The results highlight that ligands with bulky and electron-withdrawing groups, such as SL-J006-1, can provide high enantioselectivity in certain applications. caltech.edu

Comparative Analysis with Other Classes of Chiral Bidentate Ligands

The effectiveness of this compound is often benchmarked against other established classes of chiral bidentate phosphine ligands. These comparisons are crucial for selecting the optimal catalyst system for a specific transformation.

In the asymmetric synthesis of P-stereogenic secondary phosphine oxides via Pd-catalyzed hydrophosphination, Josiphos ligands, including the electron-rich SL-J003-1, were found to outperform many other ligand types, providing good enantioselectivity. researchgate.net Specifically, it was noted that alongside (S,S)-BDPP and QuinoxP*, Josiphos ligands showed superior performance. researchgate.net

For the silane-functionalized 2-azadiene conjugate addition, this compound, which features cyclohexyl substituents on its phosphines, did not yield the desired product. duke.edu In contrast, other ligands such as BIPHEP, SEGPHOS, and other Josiphos variants like SL-J002-1 and SL-J006-1 provided moderate to decent yields and enantiomeric ratios. duke.edu

The following table presents a comparative overview of different ligand classes in a specific reaction, highlighting the relative performance of Josiphos ligands.

Table 2: Ligand Screening for Silane-Functionalized 2-Azadiene Conjugate Addition

| Ligand Class | Specific Ligand | Yield (%) | Enantiomeric Ratio (er) |

| Josiphos | SL-J003-1 | 0 | - |

| Josiphos | SL-J002-1 | 45 | 88:12 |

| Josiphos | SL-J006-1 | 35 | 85:15 |

| BIPHEP | BIPHEP | 40 | 89:11 |

| SEGPHOS | SEGPHOS | 38 | 87:13 |

| Me-BPE | (R,R)-Me-BPE | - | - |

| Data adapted from a study on silane-functionalized 2-azadiene conjugate addition. duke.edu |

This table illustrates that for this particular reaction, the steric and electronic properties of this compound were not suitable, whereas other Josiphos variants and ligands from the BIPHEP and SEGPHOS families were more effective. duke.edu The DuPhos and BPE ligand families, known for their effectiveness in a wide range of asymmetric hydrogenations, also serve as important benchmarks. sigmaaldrich.com

Factors Contributing to Superior Enantioselectivity in Specific Reactions

The high enantioselectivity achieved with this compound in certain reactions can be attributed to a combination of its structural and electronic features. scbt.comsemanticscholar.org

Steric Hindrance : The bulky dicyclohexylphosphino groups on both the ferrocene backbone and the side chain create a well-defined and rigid chiral pocket around the metal center. scbt.comchemicalbook.com This steric bulk plays a crucial role in differentiating between the two prochiral faces of a substrate as it coordinates to the metal, thereby directing the reaction to favor the formation of one enantiomer.

Electronic Effects : The dicyclohexylphosphino groups are electron-donating, which increases the electron density on the metal center. researchgate.net This can influence the binding of the substrate and the subsequent catalytic steps. In some reactions, such as the Pd-catalyzed hydrophosphination of internal alkynes, a more electron-rich ligand like SL-J003-1 has been shown to lead to higher enantioselectivity. researchgate.netsnnu.edu.cn

Ligand Bite Angle and Flexibility : The ferrocene backbone of Josiphos ligands provides a specific bite angle that is often optimal for achieving high enantioselectivity. The structure of SL-J003-1, with its particular combination of substituents, results in a conformation that effectively shields one side of the coordinated substrate, leading to high levels of asymmetric induction. researchgate.net

Substrate-Ligand Interactions : The superior performance of SL-J003-1 is often substrate-specific. The non-covalent interactions between the substrate and the chiral ligand in the transition state are critical for enantiomeric discrimination. The specific shape and electronic nature of the chiral pocket created by SL-J003-1 may be particularly complementary to certain substrates, leading to exceptionally high enantioselectivity. caltech.edu For instance, in the nickel-catalyzed arylation of acetone, the unique structure of Josiphos ligands, including SL-J003-1, was key to the high selectivity observed, a result not achieved with other diphosphine ligands. researchgate.net

Industrial Relevance and Future Research Avenues

Role of Josiphos SL-J003-1 in Industrial Stereoselective Synthesis

This compound, a chiral ferrocenyl diphosphine ligand, is a cornerstone in the industrial production of enantiomerically pure compounds, which are crucial in pharmaceuticals, agrochemicals, and fine chemicals. scbt.com Its success stems from its unique structural features, combining both planar and central chirality, which imparts exceptional levels of enantioselectivity in a variety of metal-catalyzed reactions. researchgate.net

One of the most prominent industrial applications of a Josiphos family ligand is in the enantioselective hydrogenation of an imine for the synthesis of (S)-metolachlor, the active ingredient in widely used herbicides. This process is a testament to the ligand's high performance, achieving a turnover number (TON) of over 7 million and a turnover frequency (TOF) greater than 0.5 s⁻¹, with production exceeding 10,000 tons annually. wikipedia.org

This compound has demonstrated remarkable efficacy in various catalytic reactions, including:

Palladium-catalyzed asymmetric hydrophosphination of internal alkynes: This method provides access to axially chiral vinylphosphines with excellent regioselectivity, E-selectivity, and enantioselectivity. In these reactions, the electron-rich nature of this compound often leads to higher enantioselectivity compared to other ligands. researchgate.net

Asymmetric Suzuki Coupling: It has been successfully employed in the direct asymmetric Suzuki coupling to produce axially chiral biaryl monophosphine oxides, achieving up to 94% enantiomeric excess (ee). researchgate.net

Copper-catalyzed conjugate addition: Josiphos-type ligands are effective in the copper-catalyzed conjugate addition of Grignard reagents to enones, a key step in the synthesis of complex natural products like paxilline (B40905) indoloterpenoids. nih.gov

The versatility of this compound is further highlighted by its use in the synthesis of intermediates for NEP (neutral endopeptidase) inhibitors, showcasing its importance in pharmaceutical manufacturing. mdpi.com

Table 1: Selected Applications of this compound in Stereoselective Synthesis

| Reaction Type | Substrate | Catalyst System | Enantioselectivity (ee) | Reference |

| Asymmetric Hydrophosphination | Internal Alkynes | Pd(acac)₂ / SL-J003-1 | Up to 94% | researchgate.net |

| Asymmetric Suzuki Coupling | Arylboronic acids and 2-diarylphosphinyl-1-naphthyl bromides | Pd(OAc)₂ / SL-J003-1 | Up to 94% | researchgate.net |

| Asymmetric Hydrogenation | Imines | Ir-Josiphos | 79% | wikipedia.org |

| Conjugate Addition | 2-methylcyclopent-2-en-1-one | Cu-Josiphos derivative | Appreciable | nih.gov |

Scalability and Efficiency Considerations for Practical Applications

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including catalyst stability, activity, and cost-effectiveness. This compound and its family members have proven to be exceptionally well-suited for large-scale applications due to several key factors:

High Catalytic Activity and Turnover Numbers: As demonstrated in the synthesis of (S)-metolachlor, Josiphos-based catalysts can achieve very high turnover numbers, meaning a small amount of catalyst can produce a large quantity of product. wikipedia.org This high efficiency is crucial for minimizing catalyst loading and, consequently, production costs.

Commercial Availability and Modular Synthesis: Josiphos ligands are commercially available from suppliers like Solvias, which facilitates their adoption in industrial processes. wikipedia.org Furthermore, their modular synthesis, often starting from Ugi's amine, allows for the tuning of steric and electronic properties to optimize performance for specific substrates. researchgate.net

Process Optimization: The performance of this compound can be significantly influenced by reaction parameters. For instance, in palladium-catalyzed reactions, the choice of the palladium precursor (e.g., Pd(acac)₂) and solvent can impact enantioselectivity. researchgate.netresearchgate.net Such optimization is a standard part of process development to maximize efficiency and yield on an industrial scale.

The successful gram-scale synthesis of various compounds using this compound further underscores its scalability. ualberta.ca For example, the enantioselective conjugate addition for the synthesis of a paxilline precursor was routinely performed on a multigram scale. nih.gov

Emerging Research Directions for this compound and its Derivatives

The success of the Josiphos ligand family has spurred ongoing research to develop new derivatives with enhanced or novel catalytic activities. These efforts are focused on several key areas:

Modification of Steric and Electronic Properties: Researchers are systematically modifying the phosphine (B1218219) substituents to fine-tune the ligand's steric bulk and electronic nature. For example, the introduction of tert-butyl or 2-furyl groups on the phosphine moieties has been shown to influence the regio- and enantioselectivity of copper-catalyzed Grignard additions. nih.govrsc.org

Development of New Ligand Architectures: While this compound is a diphosphine, there is growing interest in other ferrocene-based ligand architectures. The development of multi-ferrocene-based ligands and P-chiral phosphine ligands represents a promising frontier, offering unique coordination chemistry and potential for new catalytic applications. acs.orgnih.gov

Expanding the Scope of Catalytic Applications: While well-established in hydrogenations and certain cross-coupling reactions, the application of this compound and its derivatives is continuously being explored in new transformations. Recent research has shown their potential in areas such as the asymmetric synthesis of β-aminoalkylboronic acid derivatives and the development of catalysts for asymmetric conjugate additions. ualberta.ca

Computational and Mechanistic Studies: A deeper understanding of the reaction mechanisms and the origin of stereoselectivity is crucial for the rational design of new and improved catalysts. Density Functional Theory (DFT) calculations are being employed to investigate the transition states of reactions catalyzed by Josiphos complexes, providing insights that can guide future ligand development. researchgate.net

The ongoing exploration of new Josiphos derivatives and their application in a broader range of stereoselective transformations ensures that this remarkable class of ligands will continue to be at the forefront of industrial and academic research in asymmetric catalysis.

Q & A

Q. How should researchers structure a literature review to contextualize this compound’s novelty in asymmetric catalysis?

- Methodological Answer : Use citation-tracking tools (e.g., Web of Science) to identify seminal papers. Critically compare Josiphos’s performance metrics (ee, TON) with prior-generation ligands (e.g., DuPhos, MandyPhos). Highlight unresolved challenges (e.g., substrate scope limitations) to justify further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.